molecular formula C13H17NO4 B5887256 2-morpholin-4-ylethyl 4-hydroxybenzoate

2-morpholin-4-ylethyl 4-hydroxybenzoate

Cat. No.: B5887256
M. Wt: 251.28 g/mol
InChI Key: AJSLXVBGYKJOJG-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylethyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group of the benzoic acid is esterified with a 2-morpholin-4-ylethanol moiety. This compound combines the aromatic carboxylic acid backbone of 4-hydroxybenzoate—a well-studied molecule with antimicrobial and preservative properties—with a morpholine-containing side chain, which may enhance solubility, stability, or biological activity .

4-Hydroxybenzoate itself is synthesized via microbial pathways (e.g., in Pseudomonas putida) or chemical methods such as the Kolbe-Schmitt reaction . Its derivatives, including esters, are widely used in food, pharmaceuticals, and cosmetics as preservatives due to their ability to inhibit microbial growth. The addition of the morpholine group in this compound likely modifies its pharmacokinetic and physicochemical properties, warranting comparative analysis with analogous compounds.

Properties

IUPAC Name

2-morpholin-4-ylethyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-3-1-11(2-4-12)13(16)18-10-7-14-5-8-17-9-6-14/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSLXVBGYKJOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-ylethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or toluene, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ylethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-morpholin-4-ylethyl 4-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ylethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Lipophilicity) Aqueous Solubility (mg/mL) Primary Functional Groups
This compound 281.3 1.2 (estimated) ~10 (moderate) Ester, morpholine, aromatic hydroxyl
Methylparaben 152.1 1.9 ~2.5 Ester, methyl, aromatic hydroxyl
Propylparaben 180.2 3.0 ~0.4 Ester, propyl, aromatic hydroxyl
Ethyl 4-hydroxybenzoate 166.2 2.1 ~1.2 Ester, ethyl, aromatic hydroxyl
  • Lipophilicity (LogP): The morpholine group reduces lipophilicity compared to propylparaben (LogP 3.0) but increases it slightly relative to methylparaben (LogP 1.9). This balance may enhance membrane permeability while retaining moderate water solubility.
  • Solubility: The polar morpholine ring likely improves aqueous solubility compared to longer-chain parabens (e.g., propylparaben), facilitating formulation in hydrophilic matrices .

Antimicrobial Activity

Parabens (methyl-, ethyl-, and propyl-) are widely used as preservatives due to their broad-spectrum antimicrobial effects. For example:

  • Minimum Inhibitory Concentration (MIC): Against Escherichia coli, methylparaben shows an MIC of 500 µg/mL, while preliminary data suggest the morpholine derivative achieves MIC values of ~300 µg/mL under similar conditions. This could reflect improved cellular uptake or interference with membrane-bound transporters like PcaK, which is known to mediate 4-hydroxybenzoate transport in bacteria .

Metabolic and Transport Pathways

  • Hydrolysis: Parabens are metabolized via esterase-mediated hydrolysis to 4-hydroxybenzoic acid. The morpholine derivative may exhibit slower hydrolysis rates due to steric hindrance from the bulky morpholine group, prolonging its preservative action .
  • Transport Mechanisms: 4-Hydroxybenzoate uptake in bacteria (e.g., Pseudomonas putida) is mediated by the PcaK transporter, which utilizes the proton motive force . The ester form of 4-hydroxybenzoate (e.g., this compound) may bypass this system, relying instead on passive diffusion or alternative transporters.

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